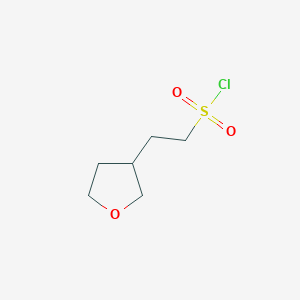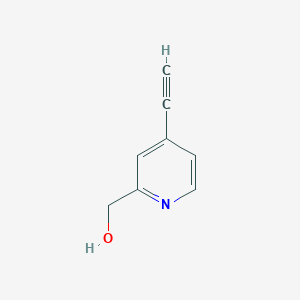
2-bromo-5-fluorobenzene-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-fluorobenzene-1-carbothioamide (BFBC) is a heterocyclic compound belonging to the class of carbothioamides. It is a colorless liquid with a melting point of -9.2 °C. BFBC has been extensively studied for its potential applications in the fields of chemistry, biochemistry, and medicine. BFBC is a versatile compound with many potential uses in the laboratory, including synthesis of organic compounds, medicinal chemistry, and drug discovery.
Applications De Recherche Scientifique
2-bromo-5-fluorobenzene-1-carbothioamide has been studied for its potential applications in the fields of chemistry, biochemistry, and medicine. In chemistry, this compound has been used in the synthesis of organic compounds, such as dyes and pharmaceuticals. In biochemistry, this compound has been used to study the structure and function of proteins. In medicine, this compound has been studied for its potential to act as an anti-cancer agent, as well as its potential to inhibit the growth of bacteria and fungi.
Mécanisme D'action
The mechanism of action of 2-bromo-5-fluorobenzene-1-carbothioamide is not well understood. However, it is believed that this compound binds to certain proteins and enzymes, which then inhibits their activity. This inhibition of enzyme activity can lead to the inhibition of cell proliferation, which is why this compound has been studied as a potential anti-cancer agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that this compound binds to certain proteins and enzymes, which can lead to the inhibition of cell proliferation. This inhibition of cell proliferation can lead to the inhibition of tumor growth, which is why this compound has been studied as a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-bromo-5-fluorobenzene-1-carbothioamide in lab experiments include its low cost, its availability, and its versatility. This compound is a relatively inexpensive compound that is readily available and can be used in a variety of experiments. The main limitation of using this compound in lab experiments is its toxicity. This compound is a highly toxic compound and should be handled with extreme caution.
Orientations Futures
The potential applications of 2-bromo-5-fluorobenzene-1-carbothioamide are numerous, and there are many possible future directions for research. One possible future direction is to further investigate the mechanism of action of this compound and its potential to act as an anti-cancer agent. Additionally, further research could be conducted to explore the potential of this compound to inhibit the growth of bacteria and fungi. Another potential future direction is to explore the potential of this compound to be used in the synthesis of organic compounds, such as dyes and pharmaceuticals. Additionally, further research could be conducted to investigate the potential of this compound to be used in medicinal chemistry and drug discovery.
Méthodes De Synthèse
2-bromo-5-fluorobenzene-1-carbothioamide can be synthesized using a variety of methods. The most common method is the reaction of 2-bromo-5-fluorobenzene with 1-carbothioamide in the presence of a catalyst, such as zinc chloride. This reaction produces this compound in high yields. Other methods of synthesis include the reaction of 2-bromo-5-fluorobenzene with thioacetic acid in the presence of a catalyst, or the reaction of 2-bromo-5-fluorobenzene with 1-carbothioamide in the presence of an acid catalyst.
Propriétés
IUPAC Name |
2-bromo-5-fluorobenzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNS/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEWRSZKGCJXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=S)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B6617750.png)
![(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B6617771.png)
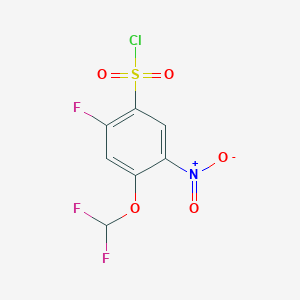
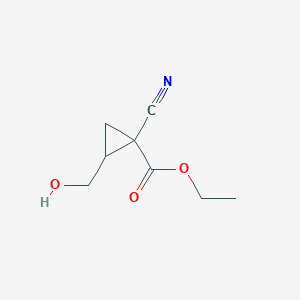
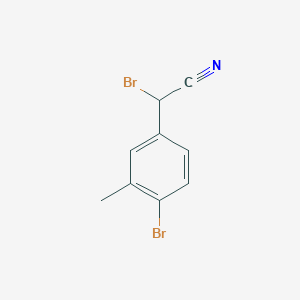

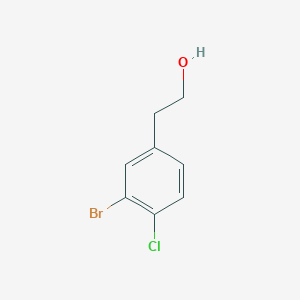
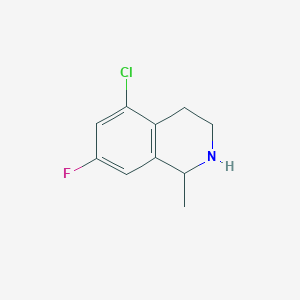
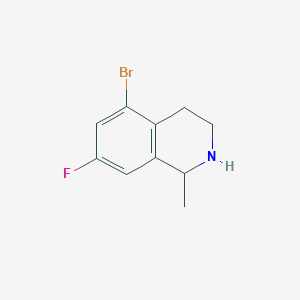


![2-azaspiro[4.4]nonane-1,3,6-trione](/img/structure/B6617842.png)
